molecular formula C29H38N2 B082099 Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl- CAS No. 15008-36-3

Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl-

Cat. No.: B082099
CAS No.: 15008-36-3
M. Wt: 414.6 g/mol
InChI Key: XXWVEJFXXLLAIB-UHFFFAOYSA-N
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Description

Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl- is a useful research compound. Its molecular formula is C29H38N2 and its molecular weight is 414.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4,4'-(phenylmethylene)bis[N,N-diethyl-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

15008-36-3

Molecular Formula

C29H38N2

Molecular Weight

414.6 g/mol

IUPAC Name

4-[[4-(diethylamino)-2-methylphenyl]-phenylmethyl]-N,N-diethyl-3-methylaniline

InChI

InChI=1S/C29H38N2/c1-7-30(8-2)25-16-18-27(22(5)20-25)29(24-14-12-11-13-15-24)28-19-17-26(21-23(28)6)31(9-3)10-4/h11-21,29H,7-10H2,1-6H3

InChI Key

XXWVEJFXXLLAIB-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)C(C2=CC=CC=C2)C3=C(C=C(C=C3)N(CC)CC)C)C

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(C2=CC=CC=C2)C3=C(C=C(C=C3)N(CC)CC)C)C

Key on ui other cas no.

15008-36-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 100 milliliter round bottom flask fitted with a mechanical stirrer and a dropping funnel is placed 8.85 grams (0.05 moles) of N,N-diethyl-m-toluidine and 3.0 grams (0.03 moles) of benzaldehyde and 10 milliliters of n-butanol containing 0.75 grams of concentrated sulfuric acid. The flask is flushed with nitrogen to remove air and refluxed for 18 hours with a nitrogen atmosphere. The material is then cooled to room temperature. A sufficient amount of sodium bicarbonate is added in order to neutralize the acid. 10 Milliliters of methanol is added whereby a yellowish white precipitation is formed. The yellowish white material is filtered out. The material may then be washed with cold methanol in order to remove the yellow color. The material may be recrystallized from either methanol or ethanol. In order to further purify the material, it may be put through a neutral alumina column. The material is eluted with benzene. The first material to be fractionated off of the column is a clear liquid. This liquid is placed in a rotary evaporator and the solvent is removed. The residue is either a clear liquid or a white solid. The material may be recrystallized using methanol or ethanol. White crystals are obtained. A 70 percent yield based upon the benzaldehyde is obtained. The product is vacuum dried in order to remove the remaining solvent.
Quantity
8.85 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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